Trimecaine-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimecaine-d10 Hydrochloride: is a deuterated form of trimecaine hydrochloride, which is an organic compound used primarily as a local anesthetic and antiarrhythmic agent. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of trimecaine due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimecaine-d10 Hydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of deuterated mesidine (2,4,6-trimethylphenylamine-d9).
Acylation: The deuterated mesidine is reacted with chloroacetyl chloride to form deuterated chloroacetmesidide.
Amination: The deuterated chloroacetmesidide is then treated with diethylamine to yield deuterated diethylaminoacetmesidide.
Hydrochloride Formation: Finally, the deuterated diethylaminoacetmesidide is converted to this compound by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:
Continuous Flow Reactors: Using continuous flow reactors to ensure consistent reaction conditions and high yield.
Solvent Recovery: Implementing solvent recovery systems to minimize waste and reduce production costs.
Purification: Employing crystallization and recrystallization techniques to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trimecaine-d10 Hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry:
Isotopic Labeling Studies: Used to study the metabolic pathways and pharmacokinetics of trimecaine.
Analytical Chemistry: Employed as an internal standard in mass spectrometry.
Biology:
Cellular Studies: Used to investigate the effects of local anesthetics on cellular ion channels and membrane permeability.
Medicine:
Pharmacokinetics: Helps in understanding the distribution, metabolism, and excretion of trimecaine in the body.
Drug Development: Aids in the development of new anesthetic drugs with improved efficacy and safety profiles.
Industry:
Quality Control: Used in the quality control of pharmaceutical formulations containing trimecaine.
Mechanism of Action
Mechanism: Trimecaine-d10 Hydrochloride, like its non-deuterated counterpart, works by decreasing the permeability of the neuronal cell membrane to sodium ions. This action inhibits the initiation and conduction of nerve impulses, leading to a local anesthetic effect.
Molecular Targets and Pathways:
Sodium Channels: The primary target is the voltage-gated sodium channels on the neuronal cell membrane.
Pathways: The inhibition of sodium influx prevents depolarization and propagation of action potentials, resulting in anesthesia.
Comparison with Similar Compounds
Lidocaine Hydrochloride: Another widely used local anesthetic with a similar mechanism of action.
Bupivacaine Hydrochloride: A longer-acting local anesthetic used in various surgical procedures.
Mepivacaine Hydrochloride: Similar to trimecaine but with a slightly different pharmacokinetic profile.
Uniqueness:
Deuteration: The deuterated form, Trimecaine-d10 Hydrochloride, offers unique advantages in research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies.
Pharmacokinetics: The deuterated compound may exhibit slightly different pharmacokinetic properties, providing insights into the metabolism and excretion of trimecaine.
Biological Activity
Trimecaine-d10 hydrochloride is a deuterated form of trimecaine, a local anesthetic and antiarrhythmic agent. The biological activity of this compound is significant in both clinical and pharmacological contexts. This article explores its mechanisms of action, pharmacokinetics, therapeutic applications, and potential side effects based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₂₅ClN₂O
- Molecular Weight : 288.83 g/mol
- CAS Number : 1027-14-1
This compound is characterized by its white crystalline powder form, which is soluble in water and ethanol. The presence of deuterium (D) isotopes in the compound can influence its metabolic pathways and pharmacokinetics, potentially enhancing its therapeutic efficacy.
Trimecaine functions primarily as a sodium channel blocker , similar to other local anesthetics. It inhibits the influx of sodium ions during depolarization, thus stabilizing the neuronal membrane and preventing the propagation of action potentials. This mechanism results in its anesthetic effects:
- Local Anesthesia : Effective for various types of anesthesia including topical, infiltrational, and spinal anesthesia.
- Antiarrhythmic Properties : Used in managing cardiac arrhythmias by stabilizing cardiac membranes.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Onset of Action : Approximately 15 minutes.
- Duration of Action : Lasts between 60 to 90 minutes.
- Biological Half-life : Approximately 90 minutes.
- Metabolism : About 10% is excreted unchanged; the remainder is metabolized into various metabolites.
The compound can cross the blood-brain barrier and placental barrier, which is critical for its application in certain medical procedures.
Therapeutic Applications
This compound has two primary applications:
-
Local Anesthesia :
- Concentrations range from 0.4% to 4%.
- Commonly used in dental procedures and minor surgical interventions.
-
Cardiac Arrhythmia Management :
- Particularly useful during myocardial infarction and in cardiac surgery settings.
- Helps prevent sympathetic reactions during procedures like tracheal intubation.
Adverse Effects
While generally well-tolerated, this compound may cause:
- Allergic Reactions : Ranging from mild dermal symptoms to severe anaphylactic shock.
- Toxic Reactions : In cases of overdose, symptoms may include agitation, visual disturbances, muscle tremors, somnolence, hyporeflexia, respiratory depression, and convulsions.
Case Studies and Research Findings
Recent studies have explored the effects of deuteration on drug metabolism. For instance:
- A study indicated that deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts, potentially leading to improved bioavailability and reduced toxicity .
- Clinical trials have shown that local anesthetics with deuterium labeling can have enhanced stability in metabolic pathways, which may prolong their anesthetic effects .
Comparative Analysis with Other Local Anesthetics
Property | This compound | Lidocaine | Bupivacaine |
---|---|---|---|
Onset of Action | ~15 minutes | ~5-15 minutes | ~20 minutes |
Duration of Action | 60-90 minutes | 60-120 minutes | 120-240 minutes |
Biological Half-life | ~90 minutes | ~90 minutes | ~3 hours |
Metabolism | Hepatic (10% unchanged) | Hepatic | Hepatic |
Properties
CAS No. |
1346603-63-1 |
---|---|
Molecular Formula |
C15H25ClN2O |
Molecular Weight |
294.88 g/mol |
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H/i1D3,2D3,6D2,7D2; |
InChI Key |
KOOGJYYOMPUGCW-JFIZAEKHSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=C(C=C1C)C)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Synonyms |
2-[(Diethyl-d6)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride; 2-[(Diethyl-d10)amino]-2’,4’,6’-trimethylacetanilide Monohydrochloride; Mesocain-d10; Mesocaine-d10; Trimekain-d10 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.